

In-Depth Technical Guide: 7-Bromobenzo[d]dioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid

Cat. No.: B1275910

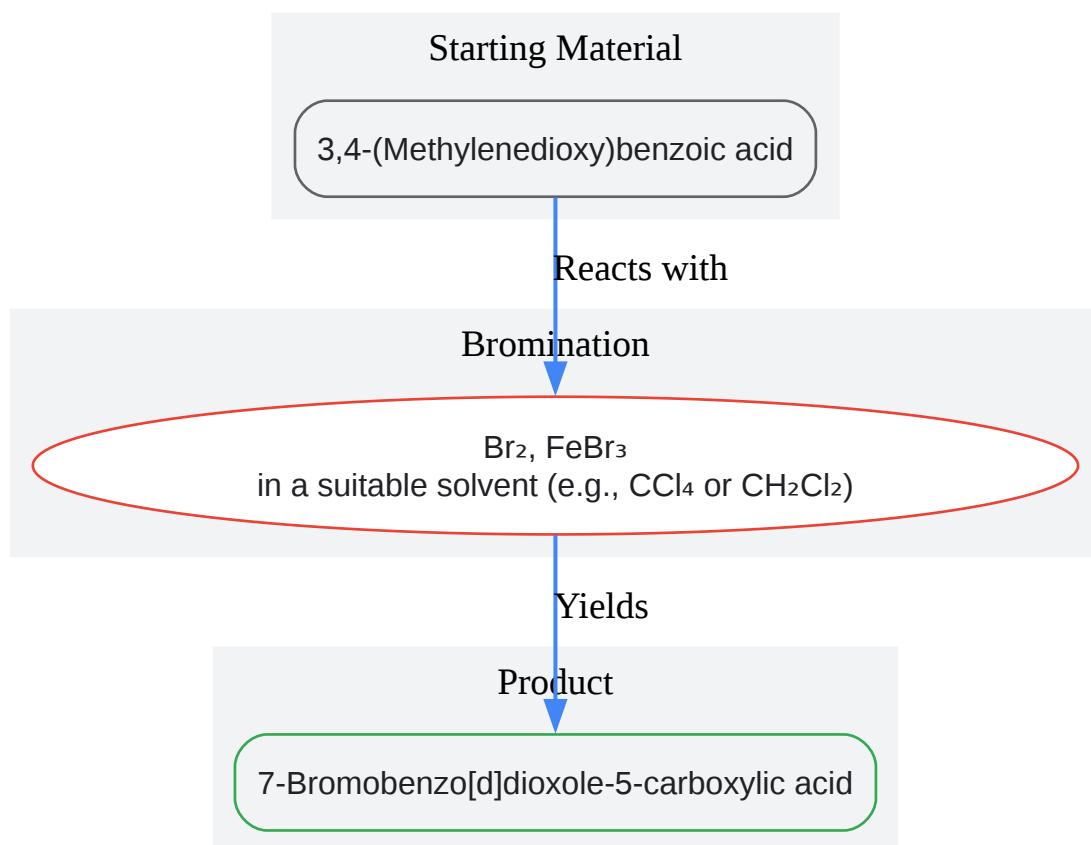
[Get Quote](#)

CAS Number: 66799-93-7

This technical guide provides a comprehensive overview of 7-Bromobenzo[d]dioxole-5-carboxylic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a plausible synthetic route, analytical methodologies, and its potential applications in the synthesis of biologically active molecules.

Chemical and Physical Properties

While specific experimental data for 7-Bromobenzo[d]dioxole-5-carboxylic acid is not widely published, its properties can be inferred from its structure and data available for analogous compounds.


Property	Value (Predicted)
Molecular Formula	C ₈ H ₅ BrO ₄
Molecular Weight	245.03 g/mol
Appearance	Off-white to light brown solid
Solubility	Soluble in organic solvents like DMSO and DMF
Melting Point	Not available. Likely >200 °C based on similar structures.
Boiling Point	Not available.
pKa	Expected to be in the range of 3-4 for the carboxylic acid proton.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid is not readily available. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. A likely precursor would be 3,4-(methylenedioxy)benzoic acid, which would undergo bromination.

Proposed Synthesis of 7-Bromobenzo[d]dioxole-5-carboxylic acid

A potential synthetic pathway for 7-Bromobenzo[d]dioxole-5-carboxylic acid is outlined below. This proposed synthesis starts from the commercially available 3,4-(methylenedioxy)benzoic acid.

[Click to download full resolution via product page](#)

A proposed synthetic pathway for 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Experimental Protocol: HPLC Analysis of Carboxylic Acids

Due to the lack of a strong chromophore, direct detection of many carboxylic acids via HPLC with UV-Vis spectrophotometry can be challenging. A common strategy to enhance sensitivity is pre-column derivatization with a fluorescent labeling agent. 4-Bromomethyl-6,7-dimethoxycoumarin is a suitable reagent for this purpose, reacting with the carboxylic acid to form a highly fluorescent ester derivative.

Materials and Reagents:

- 7-Bromobenzo[d]dioxole-5-carboxylic acid
- 4-Bromomethyl-6,7-dimethoxycoumarin

- Acetone, HPLC grade
- Acetonitrile, HPLC grade
- Water, HPLC grade
- Potassium carbonate (K_2CO_3), anhydrous
- 18-Crown-6
- Methanol, HPLC grade
- Hydrochloric acid (HCl)

Equipment:

- HPLC system with a gradient pump, autosampler, and fluorescence detector
- Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μ m particle size)
- Heating block or water bath
- Vortex mixer
- Centrifuge

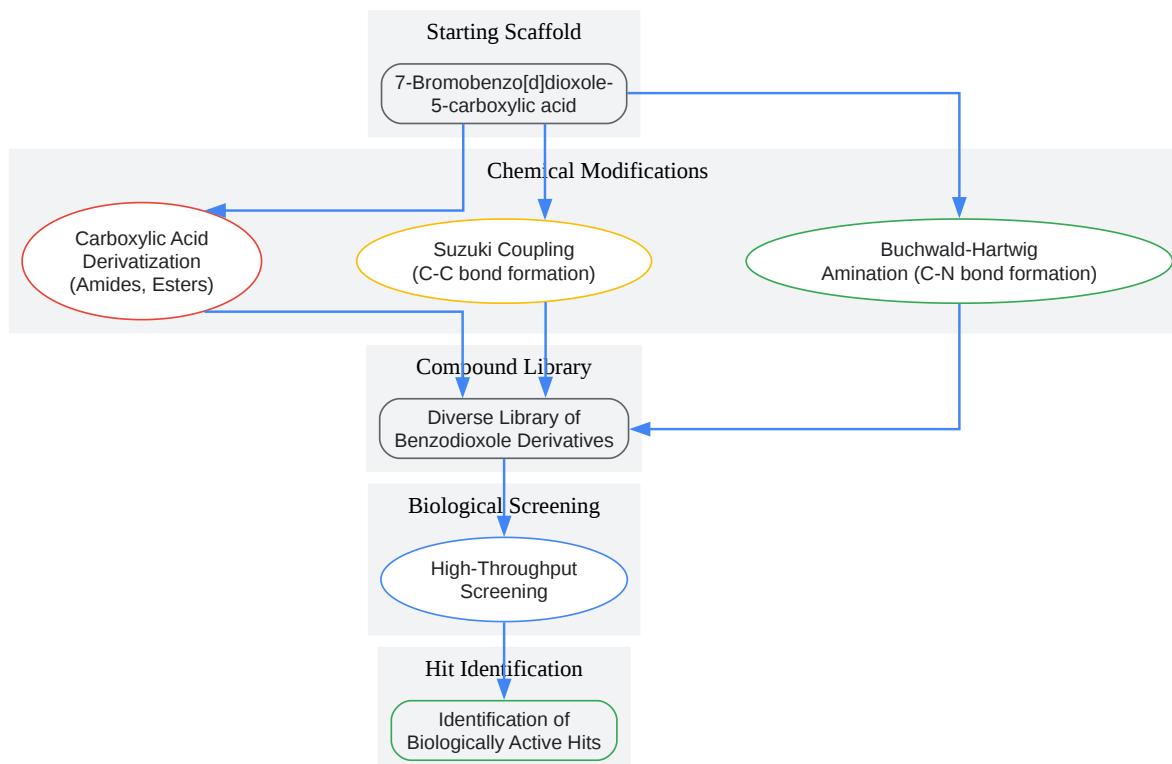
Derivatization Procedure:

- Preparation of Reagents:
 - Labeling Reagent Solution: Prepare a 1 mg/mL solution of 4-Bromomethyl-6,7-dimethoxycoumarin in acetone.
 - Catalyst Solution: Prepare a 1 mg/mL solution of 18-Crown-6 in acetone.
- Sample and Standard Preparation:
 - Dissolve the 7-Bromobenzo[d]dioxole-5-carboxylic acid sample or standard in acetone to a final concentration of approximately 0.1 mg/mL.

- Derivatization Reaction:

- To 100 μ L of the sample or standard solution in a reaction vial, add an excess of the labeling reagent solution.
- Add the 18-Crown-6 catalyst solution and a small amount of anhydrous potassium carbonate.
- Securely cap the vial and vortex the mixture.
- Incubate the reaction mixture at 70°C for 30 minutes.
- After incubation, cool the reaction mixture to room temperature.

The resulting solution containing the fluorescently labeled derivative is now ready for HPLC analysis.


Biological Activity and Applications in Drug Discovery

While there is no specific data on the biological activity of 7-Bromobenzo[d]dioxole-5-carboxylic acid, the benzodioxole scaffold is present in numerous biologically active compounds.

Derivatives of benzodioxole have been reported to exhibit a range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The bromine atom and the carboxylic acid group on 7-Bromobenzo[d]dioxole-5-carboxylic acid make it a versatile building block in medicinal chemistry. The carboxylic acid can be converted to esters, amides, or other functional groups, while the bromine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce diverse substituents. This allows for the systematic exploration of the chemical space around the benzodioxole core to develop novel therapeutic agents.

The following workflow illustrates the potential use of 7-Bromobenzo[d]dioxole-5-carboxylic acid as a scaffold in a drug discovery program.

[Click to download full resolution via product page](#)

Drug discovery workflow utilizing 7-Bromobenzo[d]dioxole-5-carboxylic acid.

Conclusion

7-Bromobenzo[d]dioxole-5-carboxylic acid is a valuable chemical entity with significant potential as a building block in the synthesis of complex organic molecules. Its utility in drug discovery is underscored by the known biological activities of other benzodioxole derivatives. The methodologies and conceptual frameworks presented in this guide are intended to support

researchers in leveraging this compound for their synthetic and medicinal chemistry endeavors. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

- To cite this document: BenchChem. [In-Depth Technical Guide: 7-Bromobenzo[d]dioxole-5-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1275910#7-bromobenzo-d-dioxole-5-carboxylic-acid-cas-number\]](https://www.benchchem.com/product/b1275910#7-bromobenzo-d-dioxole-5-carboxylic-acid-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com